molecular formula C23H18N4OS B7752817 5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7752817
M. Wt: 398.5 g/mol
InChI Key: DMOYZAYNMYMRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core, an aniline group, and a benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aniline Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Benzothiazole Moiety: This could be done through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or benzothiazole moieties.

    Reduction: Reduction reactions might target the pyrrolone core or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in materials science, such as in the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of “5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: shares structural similarities with other compounds that have a pyrrolone core, aniline groups, or benzothiazole moieties.

Uniqueness

  • The unique combination of these three functional groups in a single molecule could confer unique biological activities or chemical properties not seen in other compounds.

Properties

IUPAC Name

5-amino-1-(4-anilinophenyl)-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c24-22-21(23-26-18-8-4-5-9-20(18)29-23)19(28)14-27(22)17-12-10-16(11-13-17)25-15-6-2-1-3-7-15/h1-13,25H,14,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYZAYNMYMRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.